molecular formula C18H16N2O2 B6359027 1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid CAS No. 618102-08-2

1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B6359027
CAS No.: 618102-08-2
M. Wt: 292.3 g/mol
InChI Key: IULSGBRCLDRMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with two para-tolyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the reaction of 1,3-diketones with para-tolylhydrazine in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the carboxylic acid group.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Substituted aromatic derivatives, such as nitro or bromo compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity. The carboxylic acid group can also play a role in the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
  • 3-Methyl-1-phenyl-1H-pyrazol-5-ol
  • 1-Phenyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of two para-tolyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyrazole ring can affect its electronic properties and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2,5-bis(4-methylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-3-7-14(8-4-12)16-11-17(18(21)22)20(19-16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULSGBRCLDRMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618102-08-2
Record name 1,3-BIS(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.